![molecular formula C11H7ClN2O3S2 B4927134 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4927134.png)
4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
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Overview
Description
4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound is of interest due to its potential as an antitumor agent, as well as its ability to inhibit certain enzymes involved in the progression of cancer. In
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its antitumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the progression of cancer, which may contribute to its antitumor effects.
Biochemical and Physiological Effects
4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the progression of cancer, and inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent antitumor activity. This compound has been shown to have cytotoxic activity against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One potential direction is the development of more potent analogues of this compound with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antitumor agent. Finally, the use of this compound in combination with other anticancer agents may enhance its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 4-chloro-3-nitrobenzaldehyde and methylthiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with potassium hydroxide to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The scientific research application of 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is primarily focused on its potential as an antitumor agent. Studies have shown that this compound has potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit certain enzymes involved in the progression of cancer, such as matrix metalloproteinases and topoisomerases.
properties
IUPAC Name |
(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S2/c1-18-11-13-8(10(15)19-11)4-6-2-3-7(12)9(5-6)14(16)17/h2-5H,1H3/b8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERFNFDRCJHONF-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-chloro-3-nitrobenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one |
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